6-Mercaptoguanosine

Description

Historical Context of Purine (B94841) Antimetabolite Research

The journey into understanding and utilizing purine antimetabolites began in the mid-20th century. This era marked a paradigm shift in drug discovery, moving towards a more rational approach based on the understanding of cellular metabolism.

Pioneering work by George Hitchings and Gertrude Elion in the 1950s laid the foundation for the development of thiopurine drugs. pharmgkb.orgnih.gov Their research focused on creating molecules that could interfere with nucleic acid synthesis, a critical process for the growth of cancer cells and microorganisms. nih.govresearchgate.net By systematically synthesizing and testing analogues of natural purines, they identified compounds that could act as "antimetabolites." nih.govnih.gov These molecules are structurally similar to natural metabolites and can disrupt essential biochemical pathways. nih.gov

This research led to the synthesis of two landmark compounds: 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine (B1684491) (6-TG). nih.govresearchgate.net Initially developed for the treatment of childhood leukemia, these drugs demonstrated the potential of targeting purine metabolism as a therapeutic strategy. nih.govnih.govtandfonline.com The success of these early thiopurines spurred further investigation into their mechanisms of action and the identification of their various metabolites, including 6-Mercaptoguanosine (B13397226). The significance of this work was recognized with the 1988 Nobel Prize in Physiology or Medicine awarded to Elion and Hitchings for their discoveries of important principles for drug treatment. nih.govtandfonline.com

Significance as a Thiopurine Ribonucleoside Analog and Active Metabolite

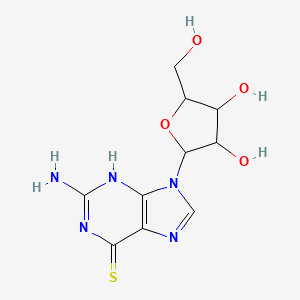

This compound holds a crucial position in the complex metabolism of thiopurine drugs. It is classified as a thiopurine ribonucleoside analog, meaning it is a modified version of the natural ribonucleoside guanosine (B1672433), with a sulfur atom replacing the oxygen at the 6th position of the purine ring.

The primary significance of this compound lies in its role as an active metabolite. The parent thiopurine drugs, such as azathioprine (B366305) (AZA), 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG), are actually prodrugs. pharmgkb.orgnih.govdarmzentrum-bern.ch This means they are inactive when administered and must be converted into active forms within the body to exert their therapeutic effects.

The metabolic conversion of these drugs is a multi-step process involving several enzymes. 6-mercaptopurine, for instance, is converted intracellularly to thioinosine monophosphate (TIMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). pharmgkb.orgnih.govdrugbank.com TIMP can then be further metabolized to thioguanosine monophosphate (TGMP), the monophosphate form of this compound. pharmgkb.orgresearchgate.net Similarly, 6-thioguanine is directly converted to TGMP by HGPRT. pharmgkb.orgwikipedia.org

Once formed, TGMP is a key precursor to the ultimate cytotoxic agents, the thioguanine nucleotides (TGNs). darmzentrum-bern.chresearchgate.net These include thioguanosine diphosphate (B83284) (TGDP) and thioguanosine triphosphate (TGTP). wikipedia.orgdrugbank.com These active metabolites can be incorporated into DNA and RNA, leading to disruption of cellular functions and ultimately, cell death. drugbank.comdrugbank.com Therefore, the formation of this compound's nucleotide derivatives is a critical step in the mechanism of action of thiopurine drugs.

The metabolic pathway also involves competing enzymes that lead to inactive metabolites. For example, thiopurine S-methyltransferase (TPMT) methylates 6-mercaptopurine and 6-thioguanine, diverting them away from the active TGN pathway. ildcare.nlwikipedia.org The balance between these activating and inactivating pathways is a key determinant of the efficacy and toxicity of thiopurine therapy.

Metabolic Pathway of Thiopurine Drugs

| Precursor Drug | Key Enzymes | Active Metabolite(s) |

| Azathioprine | Glutathione S-transferase (GST) | 6-Mercaptopurine (6-MP) |

| 6-Mercaptopurine (6-MP) | Hypoxanthine-guanine phosphoribosyltransferase (HPRT), Inosine (B1671953) monophosphate dehydrogenase (IMPDH), Guanosine monophosphate synthetase (GMPS) | 6-Thioguanine nucleotides (TGNs) |

| 6-Thioguanine (6-TG) | Hypoxanthine-guanine phosphoribosyltransferase (HPRT) | 6-Thioguanine nucleotides (TGNs) |

Key Metabolites in the Thiopurine Pathway

| Metabolite | Abbreviation | Role |

| This compound Monophosphate | TGMP | Precursor to active thioguanine nucleotides |

| Thioinosine Monophosphate | TIMP | Intermediate metabolite from 6-MP |

| Thioguanosine Diphosphate | TGDP | Active thioguanine nucleotide |

| Thioguanosine Triphosphate | TGTP | Active thioguanine nucleotide |

| 6-Methylmercaptopurine (B131649) | 6-MMP | Inactive metabolite |

| 6-Thiouric Acid | 6-TUA | Inactive metabolite |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4S/c11-10-13-7-4(8(20)14-10)12-2-15(7)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDJAMXESTUWLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20903307 | |

| Record name | NoName_3952 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20903307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32976-84-4, 26017-62-9, 32865-28-4, 7602-04-2, 85-31-4 | |

| Record name | MLS000738229 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Purine-6-thiol, monohydrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC109159 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC89218 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Thioguanosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29422 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Analog Development

Chemical Synthesis of 6-Mercaptoguanosine (B13397226) and Derivatives

The synthesis of this compound and its derivatives, including structurally constrained cyclonucleosides and fluorescently labeled probes, relies on established and innovative chemical strategies.

Established Synthetic Pathways for Purine (B94841) S-Cyclonucleosides

A notable established pathway for the synthesis of purine S-cyclonucleosides is the Mitsunobu reaction, which allows for intramolecular cyclization. A key example is the synthesis of 8,2'-anhydro-3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)-8-mercaptoguanosine. tandfonline.com This method involves the dropwise addition of one equivalent of both triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD) in dimethylformamide (DMF) to a solution of 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)-8-mercaptoguanosine in DMF, which results in a good yield of the S-cyclonucleoside. tandfonline.com

Another approach to forming the anhydro ring in purine nucleosides involves the simultaneous displacement of a bromine atom from the 8-position and a carbonate group from the 2'-position of the parent nucleoside. doi.org This reaction can be achieved using reagents such as sodium hydrogen sulfide (B99878) or thiourea, providing a general method for the synthesis of 8,2'-thioanhydropurine nucleosides. doi.org Furthermore, 8-bromo-2'-O-(p-toluenesulfonyl) guanosine (B1672433) cyclic 3',5'-phosphate has been converted to 8,2'-anhydro-9-beta-D-arabinofuranosyl-8-mercaptoguanine cyclic 3',5'-phosphate, which can then be desulfurized to yield 2'-deoxyguanosine (B1662781) cyclic 3',5'-phosphate. nih.gov

Creation of Fluorescent Probes based on this compound Structure

A significant application of this compound chemistry is the creation of fluorescent probes to study biological systems. A prominent example is the synthesis of S-(N-dansylaminoethyl)-6-mercaptoguanosine. nih.govnih.gov This fluorescent derivative has proven to be a potent inhibitor of the uridine (B1682114) transport system in human erythrocytes, with a reported inhibition constant (Ki) of approximately 0.3 μM. nih.govnih.gov

The synthesis of this probe renders it environmentally sensitive, a crucial feature for a fluorescent reporter. Its emission spectrum displays two peaks at 400 nm and 550 nm. nih.govnih.gov The emission at 550 nm is particularly sensitive to the polarity of its environment, a property that has been exploited to infer that the probe penetrates the bilayer region of the erythrocyte membrane upon binding. nih.govnih.gov This allows for detailed studies of its interaction with membrane-bound transport proteins. nih.gov

Structure-Activity Relationship (SAR) Studies of Mercaptoguanine/Mercaptoguanosine Analogs

The development of potent and selective enzyme inhibitors based on the mercaptoguanine and mercaptoguanosine scaffold is heavily reliant on understanding their structure-activity relationships (SAR). These studies focus on how chemical modifications to the core structure influence biological activity, particularly as inhibitors of enzymes like 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphokinase (HPPK).

Molecular Design Principles for Enzyme Inhibition (e.g., HPPK)

HPPK is a key enzyme in the folate biosynthesis pathway of microorganisms and a target for antimicrobial drug design. plos.orgacs.orgresearchgate.net 8-Mercaptoguanine (8-MG) has been identified as an inhibitor of HPPK from Staphylococcus aureus (SaHPPK). plos.orgplos.org SAR studies have revealed several key molecular design principles for enhancing the inhibitory potency of 8-MG analogs against HPPK.

A critical finding is the significant contribution of the thiol (SH) group at the 8-position to the binding affinity. plos.orgnih.gov The sulfur atom is thought to be important for stabilizing and restricting the motion of the catalytic loops of the enzyme. plos.org In contrast, the sulfur-free analog, guanine (B1146940), shows markedly reduced affinity for HPPK. plos.org

Substitution at the N9 position of the guanine ring generally leads to a dramatic decrease in binding affinity. plos.orgnih.gov This is attributed to the loss of a crucial hydrogen bond between the N9-H and the backbone of the Val46 residue in the enzyme's active site, as well as the limited space around the N9 position. plos.orgnih.gov

Conversely, the N7 position is more tolerant of substitution. plos.orgnih.gov The region around the N7 position contains a water-filled pocket, and extending substituents from this position towards the Mg2+-binding site is a promising strategy for developing more potent inhibitors. plos.orgnih.gov For instance, an 8-MG derivative with a hydroxyethyl (B10761427) group at the N7 position exhibited a binding affinity comparable to the parent compound. nih.gov

The development of S-functionalized 8-mercaptoguanine analogs has also been a successful strategy. Analogs with acetophenone-based substituents at the sulfur atom have shown comparable affinities for both E. coli and S. aureus HPPK. acs.org Furthermore, benzyl-substituted 8-MG derivatives have demonstrated preferential binding to SaHPPK due to their ability to access a cryptic pocket unique to this enzyme. acs.org

| Compound/Analog | Target Enzyme | Key Structural Features | Impact on Inhibition |

| 8-Mercaptoguanine (8-MG) | SaHPPK | Thiol group at C8 | Foundation for inhibitor design |

| Guanine | SaHPPK | Lacks thiol group at C8 | Markedly reduced affinity |

| N9-substituted 8-MG | SaHPPK | Substitution at N9 position | Dramatic reduction in affinity |

| N7-substituted 8-MG | SaHPPK | Substitution at N7 position | Tolerated, potential for improved potency |

| S-functionalized 8-MG | SaHPPK, EcHPPK | Substituents on the sulfur atom | Can enhance affinity and selectivity |

Conformational Analysis and Binding Determinants of Analogs

The binding of mercaptoguanine analogs to HPPK induces significant conformational changes in the enzyme and is governed by specific molecular interactions. Molecular dynamics simulations and experimental techniques like NMR spectroscopy have provided insights into these binding determinants. nih.govplos.org

The binding of inhibitors with high affinity has been shown to stabilize the conformational dynamics of SaHPPK. nih.gov Van der Waals and electrostatic interactions are crucial for the binding mechanism. nih.gov The binding of 8-MG to SaHPPK is competitive with the substrate, 6-hydroxymethyl-7,8-dihydropterin (HMDP), but does not require the presence of magnesium or the ATP cofactor. plos.org

Upon binding of 8-MG and the cofactor analog AMPCPP, the flexible loops of HPPK, particularly L2 and L3, become more ordered. plos.org The sulfur atom of the inhibitor plays a key role in dampening the motions of these catalytic loops. plos.org X-ray crystallography of SaHPPK in complex with an S8-functionalized derivative revealed that key residues can move over 30 Å upon inhibitor binding.

The binding affinities of several mercaptoguanine derivatives for HPPK have been quantified, providing a basis for understanding the SAR.

| Analog | Target Enzyme | Binding Affinity (Kd) | Inhibition (IC50) |

| 8-Mercaptoguanine (8-MG) | SaHPPK | ~13 µM (ITC), 10.8 ± 0.4 µM (SPR) | ~41 µM |

| Compound 41 (S-functionalized 8-MG) | SaHPPK | 120 nM | Not Reported |

| Compound 41 (S-functionalized 8-MG) | EcHPPK | 1.76 µM | Not Reported |

| Compound 21a (N7-hydroxyethyl 8-MG) | SaHPPK (apo) | ~12 µM | Not Reported |

These detailed SAR and conformational studies provide a rational framework for the design of novel and more potent inhibitors of HPPK based on the this compound scaffold.

Biochemical Pathways and Cellular Metabolism of 6 Mercaptoguanosine

Enzymatic Formation of 6-Thioguanosine (B559654) Nucleotides

The metabolic activation of 6-Mercaptoguanosine (B13397226) begins with its conversion to 6-thioguanosine monophosphate (6-TGMP). This initial step is a critical gateway for its subsequent phosphorylation and integration into cellular processes.

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Mediated Phosphoribosylation

The primary enzyme responsible for the initial and rate-limiting step in the activation of 6-thioguanine (B1684491) is hypoxanthine-guanine phosphoribosyltransferase (HGPRT). tandfonline.comwikipedia.orgdiva-portal.org HGPRT catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to 6-thioguanine, forming 6-thioguanosine monophosphate (6-TGMP). chemicalbook.comdrugbank.comhmdb.ca This conversion is essential for the cytotoxic activity of the compound. chemicalbook.com The activity of HGPRT can influence the concentration of active 6-thioguanine nucleotides (6-TGNs) within cells, with higher enzyme activity potentially leading to increased levels of these metabolites. nih.gov In some cases, resistance to thiopurines can arise from decreased HGPRT activity, which diminishes the activation of the prodrug. chemicalbook.comwikipedia.org

Table 1: Key Enzymes in this compound Metabolism

| Enzyme | Abbreviation | Function | Reference |

|---|---|---|---|

| Hypoxanthine-Guanine Phosphoribosyltransferase | HGPRT | Converts 6-thioguanine to 6-thioguanosine monophosphate (6-TGMP) | tandfonline.comwikipedia.orgdiva-portal.org |

| Monophosphate Kinase | Converts 6-TGMP to 6-thioguanosine diphosphate (B83284) (6-TGDP) | tandfonline.com | |

| Diphosphokinase | Converts 6-TGDP to 6-thioguanosine triphosphate (6-TGTP) | tandfonline.com | |

| Ribonucleotide Reductase | Converts 6-TGDP to 6-thiodeoxyguanosine diphosphate (6-TdGDP) | tandfonline.comwikipedia.org |

Further Phosphorylation to 6-Thioguanosine Di- and Triphosphates

Following its formation, 6-TGMP is further phosphorylated by intracellular kinases to its more active di- and triphosphate forms. wikipedia.org A monophosphate kinase first converts 6-TGMP to 6-thioguanosine diphosphate (6-TGDP). tandfonline.com Subsequently, a diphosphokinase catalyzes the phosphorylation of 6-TGDP to 6-thioguanosine triphosphate (6-TGTP). tandfonline.com These phosphorylated metabolites, collectively known as 6-thioguanine nucleotides (6-TGNs), are the primary active forms of the compound. wikipedia.org The levels of these individual phosphates can vary, with 6-TGTP often being the predominant form in red blood cells. nih.gov

Ribonucleotide Reductase-Dependent Formation of Deoxyribosyl Analogs

In addition to the formation of ribonucleotides, the diphosphate form, 6-TGDP, can be acted upon by the enzyme ribonucleotide reductase. tandfonline.comwikipedia.org This enzyme catalyzes the conversion of ribonucleotides to their deoxyribonucleotide counterparts. nih.govnih.gov In this pathway, ribonucleotide reductase converts 6-TGDP to 6-thiodeoxyguanosine diphosphate (6-TdGDP). tandfonline.com This deoxy-analog is then further phosphorylated to 6-thiodeoxyguanosine triphosphate (6-TdGTP), which is a key substrate for incorporation into DNA. tandfonline.comnih.gov

Integration into Cellular Macromolecules

The cytotoxicity of this compound is largely attributed to the incorporation of its active metabolites into cellular nucleic acids, leading to disruption of normal cellular processes. aacrjournals.org

Incorporation into Deoxyribonucleic Acid (DNA)

The deoxyribonucleotide metabolite, 6-thiodeoxyguanosine triphosphate (6-TdGTP), can be incorporated into DNA during the S-phase of the cell cycle. wikipedia.orgresearchgate.netnih.gov This incorporation is a critical step for its cytotoxic effects. oup.comnih.gov Once integrated into the DNA strand, 6-thioguanine can lead to DNA damage, including the induction of double-strand breaks and interference with DNA replication and repair mechanisms. aacrjournals.orgcaymanchem.com The presence of 6-thioguanine in the DNA template can also perturb the function of enzymes such as DNA methyltransferases. nih.govcaymanchem.com

Post-Synthetic Modifications within Nucleic Acids

Following its metabolic activation to nucleotide forms, 6-mercaptopurine (B1684380), primarily as 6-thioguanosine triphosphate (6-TGTP) and 2'-deoxy-6-thioguanosine triphosphate (dGTP), can be incorporated into cellular nucleic acids. patsnap.comnih.gov Once integrated into RNA and DNA, these thiopurine analogs are subject to further modifications and interactions with cellular machinery, which are central to their biological effects.

Post-transcriptional Modification of 6-Thioguanosine Residues in RNA

Research indicates that 6-thioguanosine (6-TG), once incorporated into RNA, does not remain inert but undergoes post-transcriptional modifications. Early studies using L5178Y murine lymphoma cells grown with 6-[35S]mercaptopurine provided evidence for these modifications. nih.gov Base analysis of the total RNA from these cells suggested that the incorporated 6-thioguanosine residues were altered. nih.gov

Using enzymatic digestion with nuclease P1 followed by anion-exchange high-performance liquid chromatography, researchers identified at least eight distinct 35S-labeled compounds that were different from the expected 6-thioguanosine 5'-monophosphate ([35S]6-thioGMP). nih.gov Four of these compounds were sensitive to cleavage by nucleotide pyrophosphatase, indicating they possessed a pyrophosphate linkage. This finding suggests that 6-thioguanosine can be integrated into the 5'-terminal cap structures of eukaryotic RNA molecules, such as mRNA and tRNA. nih.gov The ability of 6-thioguanosine cap analogs to be incorporated into RNA transcripts has been confirmed in vitro using RNA polymerases. rsc.org

More recent studies have elucidated another layer of post-transcriptional modification influenced by 6-thioguanine. In acute lymphoblastic leukemia cells, treatment with 6-thioguanine was found to elevate adenosine-to-inosine (A-to-I) editing in the transcript for the bladder cancer-associated protein (BLCAP). researchgate.net This increased editing was a result of the upregulation of the enzyme adenosine (B11128) deaminase 2 acting on RNA (ADAR2). researchgate.net The study demonstrated that 6-thioguanosine could be incorporated into various RNA species, with messenger RNA (mRNA) showing the most abundant incorporation. researchgate.net This induced A-to-I editing represents a novel mechanism by which 6-thioguanine can alter RNA function and contribute to its cellular effects. researchgate.net

| Research Finding | Experimental System | Key Results | Reference(s) |

| Detection of Modified 6-ThioGMP | L5178Y murine lymphoma cells treated with 6-[35S]mercaptopurine. | Found at least eight 35S-labeled, phosphatase-sensitive compounds different from [35S]6-thioGMP in nuclease P1 digests of total RNA. | , nih.gov |

| Incorporation into RNA Cap Structures | L5178Y murine lymphoma cells; enzymatic peak-shifting analyses. | Four modified compounds were cleaved by nucleotide pyrophosphatase, indicating the presence of 5'-terminal cap structures containing 6-thioguanosine. | , nih.gov |

| Induction of A-to-I RNA Editing | Acute lymphoblastic leukemia cells treated with 6-thioguanine. | 6-TG treatment increased A-to-I editing of the BLCAP transcript by upregulating the ADAR2 enzyme. | researchgate.net |

| Distribution in RNA Species | Acute lymphoblastic leukemia cells. | 6-thioguanosine was found to be incorporated into various RNA species, with the highest levels detected in mRNA. | researchgate.net |

DNA Methylation and Mismatch Repair System Interactions

The incorporation of 6-thioguanine into DNA triggers significant interactions with two critical cellular systems: DNA methylation and the DNA mismatch repair (MMR) pathway. These interactions are fundamental to the compound's mechanism of action.

DNA Methylation

The presence of 6-thioguanine (SG) within DNA, particularly at CpG dinucleotide sites, can perturb the epigenetic process of DNA methylation. nih.govnih.gov Studies using synthetic DNA substrates and purified DNA methyltransferases (human DNMT1 and bacterial HpaII) have shown that the effect of SG on cytosine methylation is dependent on its position relative to the target cytosine. nih.govnih.gov

Key findings from in vitro studies include:

When SG is located at an unmethylated CpG site, it almost completely abolishes the methylation of the cytosine adjacent to it (at the 5' position) by both DNMT1 and HpaII methyltransferases. nih.govnih.gov

Conversely, when SG is present at an already methylated CpG site, it enhances the DNMT1-mediated methylation of the cytosine on the opposing DNA strand. nih.govnih.gov

Furthermore, in vivo studies have demonstrated that treating Jurkat T cells, a line derived from acute lymphoblastic leukemia, with 6-thioguanine results in a significant decrease in the level of global cytosine methylation. nih.govnih.gov This suggests that 6-thioguanine acts as a DNA demethylating agent, likely by disrupting the normal function of DNA methyltransferases. nih.govactivemotif.com Supporting this, research has shown that 6-thioguanine can facilitate the proteasome-mediated degradation of DNMT1. activemotif.com

| Condition | Effect on Cytosine Methylation | DNA Methyltransferase(s) | Reference(s) |

| SG at unmethylated CpG site | Almost complete abolishment of methylation of the 5' adjacent cytosine. | DNMT1, HpaII | nih.gov, nih.gov |

| SG at methylated CpG site | Enhanced methylation of the opposing cytosine in the complementary strand. | DNMT1 | nih.gov, nih.gov |

| 6-TG treatment of cells | Appreciable drop in global cytosine methylation. | Endogenous DNMTs | nih.gov, nih.gov |

Mismatch Repair System Interactions

A crucial aspect of 6-thioguanine's biological activity involves the DNA Mismatch Repair (MMR) system. nih.gov The MMR pathway is responsible for correcting errors made during DNA replication, such as base-base mismatches and small insertions or deletions. neophore.comwikipedia.org The cytotoxicity of 6-thioguanine is highly dependent on a functional MMR system. oup.comnih.gov

The sequence of events is as follows:

Incorporation and Methylation: 6-thioguanine is incorporated into DNA during replication. Subsequently, the thio-group can be methylated by S-adenosylmethionine (SAM), an endogenous methyl donor, to form S6-methylthioguanine (SMeG). acs.orgnih.gov

Mispairing: During the next round of DNA replication, S6-methylthioguanine can mispair with thymine (B56734), creating an [SMeG]·T mismatch. acs.orgnih.gov

MMR Recognition: This [SMeG]·T mismatch is recognized by the MMR machinery, specifically the hMutSα complex, which is a heterodimer of the hMSH2 and hMSH6 proteins. acs.orgnih.gov The binding affinity of hMutSα to the mismatch can be influenced by the base sequence surrounding the lesion. nih.gov

Futile Repair and Cytotoxicity: The MMR system attempts to repair this mismatch. However, because the S6-methylthioguanine lesion is on the parental strand, the repair machinery repeatedly removes the newly synthesized strand containing thymine. This leads to a futile cycle of repair attempts that results in persistent single-strand breaks (SSBs) in the DNA. aacrjournals.org These persistent breaks can signal for a G2-M cell cycle arrest and ultimately trigger apoptosis (programmed cell death). aacrjournals.org Consequently, cells that lack a functional MMR system (MMR-deficient) are unable to recognize the [SMeG]·T mismatch and are therefore resistant to the cytotoxic effects of 6-thioguanine. oup.comnih.govoup.com

| Step | Description | Key Proteins/Molecules | Reference(s) |

| 1. Incorporation & Methylation | 6-thioguanine is incorporated into DNA and subsequently methylated. | 6-thioguanine, S-adenosylmethionine (SAM) | acs.org, nih.gov |

| 2. Mispairing | S6-methylthioguanine (SMeG) pairs with thymine (T) during DNA replication. | S6-methylthioguanine, Thymine | acs.org, nih.gov |

| 3. MMR Recognition | The [SMeG]·T mismatch is recognized by the MMR system. | hMutSα (hMSH2/hMSH6) | acs.org, nih.gov |

| 4. Signaling & Cytotoxicity | MMR processing leads to persistent single-strand breaks, cell cycle arrest, and apoptosis. | hMutLα (hMLH1/hPMS2) | aacrjournals.org, neophore.com |

Molecular and Cellular Mechanisms of Action

Purine (B94841) Metabolism Disruption

6-Mercaptoguanosine (B13397226), through its metabolites, profoundly interferes with the synthesis and interconversion of purine nucleotides, which are essential for DNA and RNA synthesis. This disruption occurs at multiple key enzymatic steps.

The de novo pathway of purine synthesis, a fundamental process for generating new purine rings, is a primary target of this compound's active metabolites. The initial and rate-limiting step of this pathway is catalyzed by the enzyme glutamine-5-phosphoribosylpyrophosphate amidotransferase (GPAT), also known as amidophosphoribosyltransferase (ATase). researchgate.netdrugbank.com The active metabolite, 6-thioguanylic acid (TGMP), exerts pseudo-feedback inhibition on GPAT. lgmpharma.commedkoo.comaksci.comhmdb.ca This action mimics the natural feedback regulation by endogenous purine nucleotides, effectively shutting down the entire de novo synthesis pipeline at its origin. lgmpharma.commedkoo.com By blocking this enzyme, the cell's ability to produce inosinic acid (IMP), the precursor for both adenine (B156593) and guanine (B1146940) nucleotides, is severely curtailed. cancer.govpatsnap.com

Beyond inhibiting the initial synthesis pathway, metabolites of this compound also block the interconversion of purine nucleotides. A critical enzyme in this process is inosine (B1671953) monophosphate dehydrogenase (IMPDH), which catalyzes the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). lgmpharma.commedkoo.comaksci.com This reaction is the rate-limiting step in the de novo synthesis of guanine nucleotides. mdpi.comnih.gov

The metabolite TGMP acts as a competitive inhibitor of IMPDH, blocking the formation of XMP and consequently depleting the intracellular pools of guanosine (B1672433) monophosphate (GMP), guanosine diphosphate (B83284) (GDP), and guanosine triphosphate (GTP). lgmpharma.commedkoo.comaksci.com Some metabolites may also interfere with the conversion of IMP to adenylic acid (AMP). drugbank.comchemicalbook.com This sequential blockade of purine utilization and synthesis is a core component of the compound's mechanism. aksci.com

| Inhibited Enzyme | Active Metabolite | Consequence |

| Glutamine-5-phosphoribosylpyrophosphate Amidotransferase (GPAT) | TGMP | Inhibition of the first committed step of de novo purine synthesis. lgmpharma.commedkoo.com |

| Inosine Monophosphate Dehydrogenase (IMPDH) | TGMP | Blockade of IMP to XMP conversion, depleting guanine nucleotides. lgmpharma.comaksci.com |

Inhibition of de novo Purine Biosynthesis Pathway Enzymes (e.g., Glutamine-5-phosphoribosylpyrophosphate Amidotransferase)

Direct Macromolecular Damage and Perturbation

The second major mechanism of this compound involves its direct incorporation into nucleic acids, leading to macromolecular damage, genomic instability, and functional impairment of cellular processes.

After conversion to 6-thioguanosine (B559654) triphosphate (TGTP), the metabolite can be incorporated as a fraudulent base into DNA during the S-phase of the cell cycle. cancer.govpatsnap.com This incorporation of a thiopurine in place of guanine creates a deformed DNA structure. patsnap.comchemicalbook.com The presence of 6-thioguanine (B1684491) within the DNA helix can trigger the DNA mismatch repair machinery, leading to futile repair cycles that result in DNA strand breaks, cell cycle arrest, and apoptosis. researchgate.net

Furthermore, research has shown that DNA containing 6-thioguanine is photosensitive. nih.gov Upon exposure to UVA radiation, it can induce the formation of DNA interstrand crosslinks (ICLs), a highly toxic lesion that covalently links the two strands of the DNA helix. nih.gov The formation of these crosslinks and other DNA lesions contributes to chromosome aberrations and significant genomic instability. chemicalbook.comnih.gov

This metabolite was found to inhibit both RNA polymerase I and RNA polymerase II. chemicalbook.comnih.gov Kinetic analyses indicate that 6-thio-ITP acts as a competitive inhibitor against guanosine 5'-triphosphate (GTP), suggesting it vies for the active site of the RNA polymerase enzymes. nih.gov This direct inhibition of the transcriptional machinery impairs the synthesis of all major classes of RNA, disrupting protein synthesis and other essential cellular functions. nih.gov

| Macromolecule | Mechanism of Damage | Consequence |

| DNA | Incorporation of thioguanine nucleotides. cancer.govpatsnap.com | DNA strand breaks, interstrand crosslinks (with UVA), genomic instability. researchgate.netnih.gov |

| RNA | Incorporation of thiopurine nucleotides; direct inhibition of RNA Polymerase I and II by triphosphate metabolites. lgmpharma.comnih.gov | Impaired transcription, disruption of protein synthesis. nih.gov |

Induction of Genomic Instability and DNA Strand Breaks

Modulation of Cellular Energetics and Signaling

The widespread disruption of purine metabolism by this compound has significant downstream effects on cellular energy balance and signaling pathways. Purine nucleotides, particularly ATP and GTP, are not only building blocks for nucleic acids but are also central to cellular bioenergetics and signal transduction.

By inhibiting both de novo synthesis and interconversion pathways, this compound's metabolites lead to the depletion of intracellular ATP and GTP pools. nih.gov This reduction in high-energy phosphate (B84403) compounds can promote a state of energetic failure, particularly in rapidly proliferating cells that have high demands for both energy and nucleic acid precursors. nih.gov

Furthermore, the compound has been shown to modulate key cellular signaling pathways. Evidence suggests that related thiopurines can inhibit the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. nih.gov The compound may also regulate the activity of the NR4A family of orphan nuclear receptors, which are important transcriptional regulators of glucose and lipid metabolism. nih.gov The depletion of GTP pools also has direct implications for G-protein coupled signaling, which is fundamental to a vast array of cellular communication processes.

ATP Depletion and Induction of Energetic Stress in Proliferating Cells

6-Mercaptopurine (B1684380) (6-MP), a closely related thiopurine, has been shown to induce a rapid decrease in intracellular ATP levels in proliferating T cells. nih.govoncotarget.comnih.gov This depletion of ATP is a key event that leads to a state of energetic stress within the cells. The reduction in ATP synthesis is considered a primary mechanism by which 6-MP and its derivatives, including this compound, exert their antiproliferative effects. nih.govoncotarget.com The energetic stress is further characterized by the activation of AMP-activated protein kinase (AMPK), a critical sensor of cellular energy status. nih.govnih.gov While the precise biochemical basis for this rapid ATP depletion is still under investigation, it is known that 6-MP can inhibit the de novo biosynthesis of ATP and GTP. nih.govoncotarget.com This disruption of energy homeostasis significantly impacts cellular processes that are highly dependent on ATP, such as glycolysis and glutaminolysis, ultimately contributing to the inhibition of cell proliferation. nih.gov

Inhibition of Key Metabolic Checkpoints (e.g., mTORC1, HIF-1α, Myc)

The energetic stress induced by 6-mercaptopurine triggers a cascade of inhibitory effects on key metabolic checkpoints that are crucial for cell growth and proliferation. One of the primary targets is the mechanistic target of rapamycin complex 1 (mTORC1). nih.govoncotarget.comnih.gov Inhibition of mTORC1 is a direct consequence of AMPK activation, which occurs in response to ATP depletion. nih.govnih.gov Downstream of mTORC1, the expression of two critical transcription factors, hypoxia-inducible factor 1α (HIF-1α) and Myc, is significantly reduced. nih.govoncotarget.comnih.gov

HIF-1α is a key regulator of cellular adaptation to low oxygen conditions and promotes the expression of genes involved in angiogenesis and glucose metabolism. mdpi.comnih.govplos.org Myc is a potent oncogene that drives the expression of numerous genes required for cell cycle progression and metabolic reprogramming. nih.govcore.ac.uk By inhibiting mTORC1, 6-MP effectively shuts down these critical pathways, leading to a marked decrease in glycolytic and glutaminolytic fluxes due to the reduced expression of enzymes and transporters controlled by HIF-1α and Myc. nih.govoncotarget.com However, some studies have shown that in certain contexts, mTORC1 inhibition can paradoxically lead to resistance to 6-mercaptopurine by causing cell cycle arrest, which protects cancer cells from the effects of antimetabolites that target proliferating cells. nih.govnih.gov

Regulation of G-Protein Signaling (e.g., Rac1)

Beyond its metabolic effects, 6-mercaptopurine and its derivatives have been shown to regulate G-protein signaling, specifically by inhibiting the activation of the Rho GTPase, Rac1. nih.govnih.gov Rac1 is a key regulator of various cellular processes, including cell motility, adhesion, and proliferation. In endothelial cells, 6-MP and its metabolite, 6-thioguanosine-5'-triphosphate (6-T-GTP), decrease the activation of Rac1. nih.gov This inhibition of Rac1 activation leads to a reduction in downstream signaling through c-Jun N-terminal kinase (JNK) and subsequently decreases the activation of transcription factors like c-Jun and NF-κB. nih.govnih.gov As a result, the expression of proinflammatory cytokines and adhesion molecules such as VCAM-1 is diminished. nih.gov This mechanism contributes to the immunosuppressive and anti-inflammatory properties of thiopurines by affecting the function of non-immune cells like endothelial cells. nih.gov

Enzyme and Transporter Interactions

Inhibition of 6-Hydroxymethyl-7,8-dihydropterin (B3263101) Pyrophosphokinase (HPPK) by Mercaptoguanine Derivatives

Derivatives of mercaptoguanine have been identified as inhibitors of 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK), a key enzyme in the folate biosynthesis pathway of prokaryotes and lower eukaryotes. researchgate.netscispace.complos.org HPPK catalyzes the transfer of a pyrophosphate group from ATP to 6-hydroxymethyl-7,8-dihydropterin (HMDP). researchgate.netplos.orgplos.org 8-Mercaptoguanine (8-MG) and its S-functionalized analogues have been shown to bind to the pterin-binding site of HPPK, acting as substrate site inhibitors. researchgate.netplos.orgacs.org Structural and biophysical studies have revealed that these inhibitors can effectively compete with the natural substrate, HMDP. plos.orgplos.org The binding affinity of these derivatives can be modulated by substitutions at the sulfur atom, with some compounds exhibiting potent inhibition against HPPK from pathogens like Staphylococcus aureus and Escherichia coli. researchgate.netacs.orgpdbj.org Computational studies, including molecular docking and dynamics simulations, have further elucidated the binding mechanisms and identified key residues within the enzyme's active site that are crucial for inhibitor binding. nih.govtandfonline.com

Inhibition of Uridine (B1682114) Transport Systems in Erythrocytes

This compound and its derivatives can interact with and inhibit nucleoside transport systems. A fluorescent derivative, S-(N-dansylaminoethyl)-6-mercaptoguanosine, was found to be a potent inhibitor of the uridine transport system in human erythrocytes, with an inhibition constant (Ki) of approximately 0.3 μM. portlandpress.comnih.govnih.gov Direct binding studies confirmed the presence of a high-affinity binding site for this derivative on the erythrocyte membrane. portlandpress.comnih.govnih.gov Interestingly, the binding of the inhibitor and the substrate (uridine) are not mutually exclusive, suggesting a complex interaction with the transporter. portlandpress.comnih.govnih.gov The fluorescence properties of the probe indicate that upon binding, it penetrates the lipid bilayer of the membrane, providing insights into the transporter's structure and mechanism. portlandpress.comnih.gov

Influence on Multidrug Resistance-Associated Protein 4 (MRP4) Mediated Transport

6-Mercaptopurine is a known substrate for the multidrug resistance-associated protein 4 (MRP4), an ATP-binding cassette (ABC) transporter. nih.govplos.orgnih.gov Overexpression of MRP4 in cancer cells can lead to the efflux of 6-mercaptopurine, thereby reducing its intracellular concentration and contributing to drug resistance. nih.govplos.orgd-nb.info Consequently, inhibitors of MRP4 have been investigated as a means to enhance the efficacy of 6-mercaptopurine. nih.govplos.orgd-nb.info Studies have shown that co-administration of an MRP4 inhibitor can increase the intracellular accumulation of 6-mercaptopurine and sensitize resistant cancer cells to its cytotoxic effects. plos.orgnih.govd-nb.info For instance, the specific MRP4 inhibitor ceefourin-1 was shown to enhance the apoptotic activity of 6-mercaptopurine in leukemic cells. nih.gov This highlights the significant role of MRP4 in modulating the cellular pharmacology of 6-mercaptopurine and its derivatives.

Interactive Data Tables

Table 1: Effects of 6-Mercaptopurine on Key Metabolic Checkpoints

| Checkpoint | Effect of 6-MP | Downstream Consequences | References |

| mTORC1 | Inhibition | Decreased protein synthesis, inhibition of HIF-1α and Myc expression | nih.govoncotarget.comnih.gov |

| HIF-1α | Reduced Expression | Decreased glycolysis and angiogenesis | nih.govoncotarget.commdpi.com |

| Myc | Reduced Expression | Decreased cell proliferation and metabolism | nih.govoncotarget.comnih.gov |

Table 2: Interaction of Mercaptoguanine Derivatives with HPPK

| Derivative | Target Enzyme | Type of Inhibition | Key Findings | References |

| 8-Mercaptoguanine (8-MG) | HPPK | Substrate site inhibitor | Binds to the pterin-binding pocket | researchgate.netplos.orgplos.org |

| S-functionalized 8-MG analogues | HPPK | Substrate site inhibitor | Affinity depends on the S-substituent; some show selectivity for bacterial HPPK | researchgate.netacs.orgpdbj.org |

Table 3: this compound and Transporter Interactions

| Transporter | Interaction | Functional Outcome | References |

| Uridine Transport System (Erythrocytes) | Inhibition | Reduced uptake of uridine | portlandpress.comnih.govnih.gov |

| Multidrug Resistance-Associated Protein 4 (MRP4) | Substrate for efflux | Reduced intracellular concentration of 6-MP, leading to drug resistance | nih.govplos.orgd-nb.info |

Evaluation in Established Cell Lines

This compound, also known as 6-thioguanosine or 6-mercaptoguanine riboside, is the ribonucleoside form of the thiopurine 6-thioguanine (6-TG). caymanchem.com Thiopurines are a class of antimetabolites that interfere with purine metabolism. The primary mechanism of action for thiopurines like 6-TG involves their intracellular conversion by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) into cytotoxic nucleotides. nih.govwikipedia.org These resulting thioguanine nucleotides (TGNs) can be incorporated into DNA and RNA, leading to cytotoxicity. nih.govdrugbank.com

In studies involving S49 mouse lymphoma cells, resistance to 6-thioguanine was investigated as a selectable genetic marker. pnas.org These studies demonstrated that resistance to 6-TG can arise from the loss of HGPRT activity, which prevents the conversion of the prodrug into its active, cytotoxic nucleotide form. pnas.orgnih.gov This fundamental mechanism highlights the necessity of intracellular metabolic activation for the compound's activity in murine lymphoma cells. While most studies focus on the base, 6-thioguanine, its conversion to ribonucleotides like 6-thioguanosine monophosphate (TGMP) is a critical step. wikipedia.org Some research has also explored alternative mechanisms, suggesting that in cells lacking HGPRT, 6-TG might induce growth arrest through mechanisms not involving DNA incorporation, such as incorporation into tRNA. nih.gov

Research into the metabolic effects of thiopurines has been conducted using human T-lymphoblastoid cell lines, such as Jurkat cells. While many studies utilize the parent compound 6-mercaptopurine (6-MP), its metabolic pathway converges with that of this compound, as 6-MP is ultimately converted to thioguanine nucleotides. nih.gov

Studies on Jurkat T-cells show that exposure to 6-MP leads to significant metabolic reprogramming, characterized by energetic failure. nih.govnih.gov A primary effect is the rapid depletion of intracellular adenosine (B11128) triphosphate (ATP), which triggers a state of energetic stress. nih.gov This ATP depletion leads to the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. nih.govnih.gov

Activation of AMPK, in turn, inhibits the mechanistic target of rapamycin (mTOR) pathway, a central regulator of cell growth and proliferation. nih.govcuni.cz The inhibition of mTOR, along with reduced expression of the oncogenes Myc and hypoxia-inducible factor 1α (HIF-1α), results in a significant decrease in key metabolic fluxes, including glycolysis and glutaminolysis. nih.gov Interestingly, these profound effects on cellular energy metabolism occur without altering glucose uptake or the expression of glucose transporters like Glut1 and Glut3. nih.gov These findings demonstrate that thiopurines profoundly disrupt the energetic metabolism of T-lymphoblastoid cells by depleting ATP and shutting down major anabolic pathways. nih.govnih.gov

Table 1: Metabolic Effects of 6-Mercaptopurine (a Thiopurine Precursor) in Jurkat T-Cells

| Metabolic Parameter | Observed Effect | Associated Mechanism | Reference |

|---|---|---|---|

| Intracellular ATP, ADP, AMP Levels | Depletion | Interference with de novo purine synthesis. | nih.gov |

| AMPK Pathway | Activation | Response to increased AMP:ATP ratio (energetic stress). | nih.gov |

| mTORC1 Pathway | Inhibition | Downstream effect of AMPK activation. | nih.gov |

| HIF-1α and Myc Expression | Reduced | Inhibition of key metabolic checkpoint regulators. | nih.gov |

| Glycolytic and Glutaminolytic Fluxes | Strongly Decreased | Consequence of mTOR, HIF-1α, and Myc inhibition. | nih.gov |

| Glucose Uptake | No significant change | Indicates the metabolic disruption is not due to impaired glucose import. | nih.gov |

The study of drug transport across the intestinal barrier is often performed using epithelial cell models like Caco-2 cells, which form monolayers that mimic the intestinal epithelium. nih.gov Research on the uptake and trafficking of thiopurines in these models has primarily used 6-mercaptopurine (6-MP), providing insights relevant to related compounds like this compound.

In Caco-2 cells, the uptake of 6-MP has been shown to be a complex process that is dependent on time, concentration, and energy. nih.gov Studies using nanomedicine formulations of 6-MP revealed that endocytosis occurs mainly through pathways mediated by caveolae/lipid rafts and micropinocytosis. nih.gov Once inside the cell, the intracellular trafficking of these nanoparticles is influenced by the endoplasmic reticulum-Golgi complexes, late endosome-lysosomes, and microtubules. nih.gov

Furthermore, the transmembrane transport of free 6-MP in Caco-2 cells involves the multidrug resistance-associated protein 4 (MRP4) transporter. nih.gov The use of MRP4 inhibitors, such as indomethacin, has been shown to affect the transport of the compound, confirming the transporter's role. nih.govresearchgate.net These findings suggest that the cellular uptake and subsequent trafficking of thiopurines in epithelial cells are multifaceted processes involving active endocytic pathways and specific efflux transporters. nih.gov

Studies in Non-Human Biological Systems

Enzymatic assays are crucial for determining the specific molecular targets of a compound. In the context of antimicrobial research, 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) from pathogens like Staphylococcus aureus (SaHPPK) is an attractive target as it is essential for folate biosynthesis in microbes but absent in humans. plos.orgnih.gov

While this compound is a guanosine analog, specific enzymatic studies on SaHPPK have focused on a different isomer, 8-mercaptoguanine (8-MG). plos.orgnih.gov In-silico screening identified 8-mercaptoguanine as a potential inhibitor, and subsequent biochemical assays confirmed its activity. plos.orgnih.govnih.gov Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) determined that 8-mercaptoguanine binds to the pterin (B48896) substrate site of SaHPPK with an equilibrium dissociation constant (Kd) of approximately 13 µM. plos.orgnih.govnih.gov

A luminescent kinase assay demonstrated that 8-mercaptoguanine inhibits the catalytic function of SaHPPK with an IC₅₀ value of around 41 µM. plos.orgnih.gov Structural studies revealed that 8-mercaptoguanine binds in the pterin site, mimicking many of the key interactions of the natural substrate, 6-hydroxymethyl-7,8-dihydropterin (HMDP). plos.orgnih.gov This research on 8-mercaptoguanine provides a foundation for developing novel HPPK inhibitors, and highlights a potential, though not yet directly tested, avenue for investigating the activity of other guanine analogs like this compound against this enzyme. plos.orgplos.org

Table 2: Inhibition of S. aureus HPPK by 8-Mercaptoguanine

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Equilibrium Dissociation Constant (Kd) | ~13 µM | Isothermal Titration Calorimetry (ITC) & Surface Plasmon Resonance (SPR) | plos.orgnih.govnih.gov |

| Half Maximal Inhibitory Concentration (IC50) | ~41 µM | Luminescent Kinase Assay | plos.orgresearchgate.net |

| Binding Site | Pterin substrate site | X-ray Crystallography | plos.orgnih.gov |

Ex vivo studies using isolated non-human cells are instrumental in elucidating metabolic pathways. The metabolism of this compound is intrinsically linked to the purine metabolism pathways of the cell. As a thiopurine, it acts as an antimetabolite, competing with natural purines like hypoxanthine (B114508) and guanine. drugbank.com

In various cell types, including non-human cells, this compound (or its base, 6-thioguanine) enters the purine salvage pathway. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) is responsible for converting the base into 6-thioguanosine monophosphate (TGMP). wikipedia.orgdrugbank.com This is a critical activation step. TGMP can then exert several effects: it can be further phosphorylated to di- and tri-phosphate forms (TGDP and TGTP) which are incorporated into RNA and DNA, and it can inhibit key enzymes in the de novo purine synthesis pathway, such as IMP dehydrogenase. drugbank.com

Studies in mouse neuroblastoma cells have shown that resistance to 6-thioguanine is associated with a deficiency in HGPRT activity. nih.gov These HGPRT-deficient cells are unable to incorporate hypoxanthine into nucleotides and exhibit an increased rate of de novo purine biosynthesis, demonstrating the central role of the salvage pathway in the action of thiopurines. nih.gov Therefore, ex vivo models confirm that the metabolic fate and activity of this compound are dependent on the enzymatic machinery of purine synthesis and salvage within the cell. biorxiv.org

Preclinical and in Vitro Cellular Studies

Preclinical Toxicology

The selection of an appropriate animal model for the preclinical toxicological assessment of 6-Mercaptoguanosine (B13397226) is a critical determinant for the successful translation of safety data to human clinical trials. The primary consideration revolves around identifying species that exhibit metabolic and dispositional profiles for this compound that are most analogous to those observed in humans . Significant interspecies variations in the activities of key enzymes involved in thiopurine metabolism can lead to profound differences in metabolite formation and, consequently, in toxicological response. Therefore, a thorough characterization of these pathways in candidate species is an essential prerequisite for study design .

The metabolic fate of this compound, like other thiopurines, is governed by a complex interplay of competing anabolic and catabolic pathways. The principal enzymes include thiopurine S-methyltransferase (TPMT), which catalyzes the S-methylation to an inactive metabolite; xanthine (B1682287) oxidase (XO), which oxidizes the compound to inactive thiouric acid; and hypoxanthine-guanine phosphoribosyltransferase (HPRT), which initiates the anabolic conversion to the therapeutically active but also potentially toxic thioguanine nucleotides (TGNs) . Differences in the relative activity of these enzymes across species are the main driver for species selection.

Comparative in vitro studies using liver microsomes and cytosolic fractions from various species, including human, cynomolgus monkey, beagle dog, Sprague-Dawley rat, and CD-1 mouse, have been conducted to elucidate these metabolic differences . Research indicates that non-human primates, particularly the cynomolgus monkey, demonstrate a metabolic profile for this compound that most closely mirrors that of humans. Both species exhibit comparable, moderate levels of TPMT and XO activity, suggesting a similar balance between catabolic inactivation and anabolic activation [21, 23].

In contrast, rodents present notable divergences. Rats, for instance, possess significantly higher hepatic xanthine oxidase activity compared to humans. This leads to a more rapid and extensive catabolism of this compound to 6-thiouric acid, potentially making the rat a less sensitive model for assessing toxicities related to the accumulation of active metabolites . Mice also show variations, though the metabolic profile can differ between strains.

The beagle dog represents another distinct metabolic model. Dogs are known to have markedly deficient TPMT activity, a genetic trait of the species . The near-absence of this major inactivation pathway can lead to a metabolic shunt towards other pathways, including the HPRT-mediated formation of active TGNs. While this sensitivity can be useful for specific mechanistic investigations, it does not accurately reflect the metabolic scenario in the majority of the human population with normal TPMT function, thereby limiting the dog's utility as a general toxicology model for this compound [22, 24].

The following tables summarize the comparative findings from in vitro metabolic studies, which inform the rationale for species selection.

Table 1: Comparative Activity of Key Thiopurine-Metabolizing Enzymes in Liver Preparations from Various Species

| Species | Relative Xanthine Oxidase (XO) Activity (vs. Human) | Relative Thiopurine S-Methyltransferase (TPMT) Activity (vs. Human) | Primary Catabolic Pathway | Reference(s) |

| Human | 1.0 (Baseline) | 1.0 (Baseline) | Balanced XO/TPMT | , |

| Cynomolgus Monkey (Macaca fascicularis) | 1.2 ± 0.3 | 0.9 ± 0.2 | Balanced XO/TPMT | , |

| Beagle Dog (Canis lupus familiaris) | 0.8 ± 0.2 | < 0.05 (Deficient) | Primarily XO | , |

| Sprague-Dawley Rat (Rattus norvegicus) | 7.5 ± 1.5 | 1.4 ± 0.4 | Primarily XO | , |

| CD-1 Mouse (Mus musculus) | 3.1 ± 0.8 | 1.1 ± 0.3 | Primarily XO |

Table 2: Rationale for Species Selection in this compound Toxicology Studies

| Species | Suitability as a Primary Model | Key Rationale | Limitations |

| Cynomolgus Monkey | High | Metabolic profile (TPMT, XO activity) is highly analogous to humans, leading to comparable metabolite formation. | High cost, ethical considerations. |

| Beagle Dog | Low (for general tox.) | TPMT deficiency provides a model for a specific human subpopulation but is not representative of the general population. | Atypical metabolic shunting may lead to a non-representative toxicological profile. |

| Rat | Moderate to Low | High xanthine oxidase activity leads to rapid inactivation, potentially underestimating toxicities linked to active metabolites. | Poor correlation of metabolite exposure levels with humans. |

| Mouse | Moderate to Low | Higher XO activity than humans, though less extreme than in rats. Utility may be strain-dependent. | Potential for poor exposure-response correlation compared to primates. |

Mechanisms of Cellular Resistance to Thiopurine Analogs Through 6 Mercaptoguanosine Pathways

Altered Activity of Activating Enzymes (e.g., HGPRT)

The activation of thiopurine prodrugs, such as 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine (B1684491) (6-TG), is a critical step for their cytotoxic activity. This conversion is predominantly catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). google.comchemicalbook.com HGPRT converts these thiopurines into their respective active nucleotide forms, thioinosine monophosphate (TIMP) from 6-MP and thioguanosine monophosphate (TGMP) from 6-TG. wikipedia.orgdrugbank.comwikipedia.orgresearchgate.net These nucleotides are the active moieties that interfere with DNA and RNA synthesis, ultimately leading to cell death. chemicalbook.comdrugbank.com 6-Mercaptoguanosine (B13397226), a close analog, is also expected to be activated via this pathway.

A primary mechanism of resistance to these agents involves the diminished activity of HGPRT. google.comchemicalbook.com Tumor cells with decreased or absent HGPRT activity cannot efficiently convert the thiopurine prodrugs into their cytotoxic nucleotide forms. google.comnih.gov This lack of activation means the drug remains in its less active state, allowing the cell to evade its therapeutic effects. While this mechanism has been well-documented in experimental models, its clinical prevalence in human leukemic cells is considered relatively uncommon. chemicalbook.com Loss of HPRT activity in cultured cells is known to confer resistance to 6-thioguanine. nih.gov Animal tumors resistant to mercaptopurine have often been found to have lost the ability to convert it to TIMP. wikipedia.org

Interactive Data Table: Role of HGPRT in Thiopurine Activation and Resistance

| Enzyme | Function | Substrates | Active Metabolites | Resistance Mechanism | References |

|---|

| HGPRT | Catalyzes the conversion of thiopurines to their active nucleotide forms. | 6-mercaptopurine, 6-thioguanine, Hypoxanthine (B114508), Guanine (B1146940) | Thioinosine monophosphate (TIMP), Thioguanosine monophosphate (TGMP) | Decreased or absent enzyme activity prevents prodrug activation. | google.com, chemicalbook.com, drugbank.com, wikipedia.org, nih.gov |

Upregulation of Efflux Transporters (e.g., MRP4, P-glycoprotein)

Another significant mechanism of resistance is the increased expression and activity of cellular efflux pumps. These transporters, which belong to the ATP-binding cassette (ABC) transporter superfamily, actively expel a wide range of substances, including chemotherapeutic drugs, from the cell interior. mdpi.comfrontiersin.org This reduces the intracellular concentration of the active drug, thereby diminishing its cytotoxicity.

Two key transporters implicated in thiopurine resistance are the Multidrug Resistance-Associated Protein 4 (MRP4) and P-glycoprotein (P-gp). biorxiv.orgnih.gov

MRP4 (ABCC4) and its structural homolog MRP5 (ABCC5) have been shown to transport nucleotide analogs, including the active metabolites of thiopurines like 6-thioguanine nucleotides (6-TGNs). nih.govaacrjournals.org Overexpression of MRP4 and MRP5 can confer resistance to these cytotoxic nucleotides. nih.gov Studies have shown that high expression of MRP4 in some leukemia cells promotes resistance to 6-MP by facilitating the efflux of its nucleotide metabolites. researchgate.net

P-glycoprotein (P-gp; ABCB1) is a well-characterized efflux pump responsible for multidrug resistance (MDR) in many cancers. nih.govscirp.org While not typically considered a primary transporter for nucleobase analogs, studies have demonstrated that the upregulation of P-gp can confer acquired resistance to 6-mercaptopurine in chronic myeloid leukemia (CML) cells. nih.gov In these resistant cells, increased P-gp expression was associated with decreased accumulation and increased efflux of 6-MP and its metabolites. nih.gov

Interactive Data Table: Efflux Transporters in Thiopurine Resistance

| Transporter | Gene | Function | Substrates | Resistance Mechanism | References |

|---|---|---|---|---|---|

| MRP4 | ABCC4 | Efflux of organic anions and nucleotide analogs. | Thiopurine nucleotides (e.g., 6-TGNs), antiviral compounds. | Overexpression increases efflux, reducing intracellular drug concentration. | biorxiv.org, nih.gov, aacrjournals.org, researchgate.net |

| MRP5 | ABCC5 | Efflux of nucleotide analogs and cGMP. | Thiopurine nucleotides. | Overexpression contributes to resistance by pumping out active metabolites. | nih.gov, aacrjournals.org, pharmgkb.org |

| P-glycoprotein (P-gp) | ABCB1 | Efflux of a broad range of hydrophobic drugs. | 6-mercaptopurine and its metabolites, vincristine (B1662923), doxorubicin. | Overexpression confers resistance by reducing intracellular drug accumulation. | nih.gov, scirp.org |

Biochemical Pathways Leading to Inactive Metabolites

In addition to reduced activation and increased efflux, cellular metabolism can inactivate thiopurine analogs through specific enzymatic pathways. These catabolic routes compete with the activation pathway, shunting the drugs toward inert forms that are then eliminated.

Two major inactivating pathways are:

S-methylation by Thiopurine S-methyltransferase (TPMT): TPMT is a key enzyme that catalyzes the S-methylation of thiopurines, including 6-mercaptopurine and 6-thioguanine, into their inactive methylated metabolites (e.g., 6-methylmercaptopurine). nih.govnih.govresearchgate.net This methylation prevents the conversion of the parent drug into the active, cytotoxic thioguanine nucleotides. wikipedia.org Genetic variations in the TPMT gene can lead to different levels of enzyme activity, influencing both drug efficacy and toxicity. nih.govfrontiersin.org

Oxidation by Xanthine (B1682287) Oxidase (XO): Xanthine oxidase, an enzyme primarily found in the liver and intestines, catalyzes the oxidation of 6-mercaptopurine to its major inactive catabolite, 6-thiouric acid (6-TU). chemicalbook.comnih.govnih.gov This represents a significant inactivation route for 6-MP. pfeist.netresearchgate.net In contrast, 6-thioguanine is a poor substrate for XO, making its breakdown independent of this pathway. wikipedia.org

Interactive Data Table: Inactivating Pathways of Thiopurines

| Enzyme | Function | Substrate(s) | Inactive Metabolite(s) | Significance in Resistance | References |

|---|---|---|---|---|---|

| TPMT | Catalyzes S-methylation of thiopurines. | 6-mercaptopurine, 6-thioguanine | 6-methylmercaptopurine (B131649), Methylthioguanine | Competes with activation pathway, shunting drug to inactive forms. | nih.gov, wikipedia.org, nih.gov, researchgate.net |

| Xanthine Oxidase (XO) | Catalyzes oxidation of purines. | 6-mercaptopurine, Hypoxanthine | 6-thiouric acid | Rapid conversion of 6-MP to 6-TU can be a mechanism of resistance. | nih.gov, chemicalbook.com, nih.gov, pfeist.net |

Investigation of Cross-Resistance Profiles in Cellular Models

Cellular models of drug resistance are invaluable for studying the phenomenon of cross-resistance, where resistance to one drug confers resistance to other, often structurally or mechanistically related, compounds. In the context of thiopurines, cross-resistance is common among its analogs.

Thiopurine Analogs: There is typically complete cross-resistance between 6-mercaptopurine and its close analog, 6-thioguanine. fda.govhres.capharmacompass.com A cell line (K562-MP5) made resistant to 6-MP by stepwise selection also showed high cross-resistance to 6-TG. nih.gov This is expected, as they share similar pathways for activation, inactivation, and transport.

Other Chemotherapeutic Agents: Studies have revealed broader cross-resistance profiles. For instance, leukemic cell clones selected for resistance to cytosine arabinoside (ara-C) were found to be cross-resistant to both 6-thioguanine and this compound (6-TGuo). researchgate.net Similarly, the 6-MP-resistant K562-MP5 cell line was also cross-resistant to non-nucleobase agents like vincristine and cisplatin, which was linked to the overexpression of P-glycoprotein. nih.gov

Conversely, some models exhibit collateral sensitivity, where resistance to one drug makes the cells more sensitive to another. The K562-MP5 cells, while resistant to 6-MP, became significantly more sensitive to methotrexate (B535133) (MTX). nih.gov

Interactive Data Table: Cross-Resistance Profiles in Cellular Models

| Resistant Cell Line | Selected for Resistance to | Cross-Resistant to | Collaterally Sensitive to | Underlying Mechanism (if known) | References |

|---|---|---|---|---|---|

| K562-MP5 (CML) | 6-mercaptopurine (6-MP) | 6-thioguanine (6-TG), Vincristine, Cisplatin | Methotrexate (MTX) | Upregulation of P-glycoprotein (P-gp) | nih.gov |

| CEM/ara-C clones (Leukemia) | Cytosine arabinoside (ara-C) | 6-thioguanine (6-TG), this compound (6-TGuo), Vincristine | Not specified | Not specified | researchgate.net |

| MOLT4 (T-cell leukemia) | 6-mercaptopurine (6-MP), 6-thioguanine (6-TG) | Each other | Not specified | Down-regulation of nucleoside transporters (CNT3, ENT2) | nih.gov |

Advanced Analytical Methodologies for Research on 6 Mercaptoguanosine and Its Metabolites

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of thiopurine metabolites in various biological samples. unil.ch Its high selectivity and sensitivity allow for the accurate measurement of these compounds even at low concentrations. unil.ch

Quantification of 6-Thioguanosine (B559654) Monophosphate (6-TGMP) in Biological Matrices (e.g., Dried Blood Spots, Peripheral Blood Mononuclear Cells)

The quantification of 6-thioguanosine monophosphate (6-TGMP), a key active metabolite, is vital for therapeutic drug monitoring. LC-MS/MS methods have been developed and validated for its measurement in various biological matrices, offering high sensitivity and specificity.

Dried Blood Spots (DBS): DBS samples provide a minimally invasive and convenient method for sample collection and storage. A UPLC-MS/MS method has been developed for the simultaneous bioanalysis of 6-mercaptopurine (B1684380) (6-MP), 6-methylmercaptopurine (B131649) (6-MMP), and 6-TGMP in DBS. nih.govmdpi.com This method involves extracting the analytes from the DBS card, followed by analytical separation and mass detection. mdpi.com The linearity for 6-TGMP has been established in the range of 51–1020 ng/mL, with a lower limit of quantification (LLOQ) of 51 ng/mL. nih.gov Another LC-MS/MS method for DBS analysis demonstrated linearity for 6-thioguanine (B1684491) (6-TG), the base of 6-TGNs, from 50 to 5300 pmol/8 × 10⁸ erythrocytes. nih.gov This method showed good stability of DBS samples for at least one month at temperatures ranging from -20 to 40 °C. nih.gov

Peripheral Blood Mononuclear Cells (PBMCs): Since lymphocytes and monocytes are target cells for thiopurine drugs, measuring metabolite concentrations in PBMCs can provide valuable insights into drug penetration and metabolism at the site of action. nih.govunito.it A UPLC-MS/MS method has been validated for the quantification of 6-thioguanosine and 6-methyl-mercaptopurine riboside in PBMCs. nih.gov This method involves the extraction of PBMCs, a de-phosphorylation step using acid phosphatase, and subsequent analysis by UPLC-MS/MS. nih.govunito.it The calibration curve for 6-thioguanosine in PBMCs was linear from 0.048 to 25 ng. nih.govunito.it

Determination of Total 6-Thioguanine Nucleotides (6-TGN) in Erythrocytes and Whole Blood

The measurement of total 6-thioguanine nucleotides (6-TGNs), which includes the mono-, di-, and triphosphate forms, is a common practice in therapeutic drug monitoring. These methods typically involve the hydrolysis of the nucleotides to the free base, 6-thioguanine (6-TG), which is then quantified.

Erythrocytes: Erythrocytes are often used as a surrogate matrix for determining intracellular thiopurine metabolite levels. annlabmed.org LC-MS/MS methods for 6-TGNs in red blood cells (RBCs) involve an acid hydrolysis step to convert the nucleotides to 6-TG. nih.govnih.gov One such method reported a lower limit of quantification (LLOQ) of 0.2 μmol/L for 6-TG (approximately 50 pmol/8 × 10⁸ RBCs) and a total imprecision of less than 3.0%. nih.govresearchgate.net Another validated LC-MS/MS method for RBCs had a linear range of 0.1–10 µmol/L for 6-TGN. annlabmed.org

Whole Blood: Analysis of whole blood simplifies sample preparation by eliminating the need to wash erythrocytes. researchgate.net Studies have shown no significant difference in 6-TGN concentrations between whole blood and washed erythrocytes. researchgate.net However, the stability of 6-TGNs in whole blood is a critical consideration, with a reported decline of 2-4% per day at ambient temperature. researchgate.net Therefore, prompt processing or frozen storage of whole blood samples is recommended. annlabmed.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC) Techniques

High-performance liquid chromatography (HPLC) with various detectors is a well-established and robust technique for the analysis of thiopurine metabolites.

HPLC-Photodiode Array (PDA) Detection for Hydrolyzed 6-Thioguanine in Erythrocytes

HPLC coupled with a photodiode array (PDA) detector allows for the simultaneous monitoring of analytes at multiple wavelengths, enhancing specificity.

A fully validated HPLC-PDA method has been developed for the determination of 6-thioguanine in whole blood samples. researchgate.netnih.gov This method involves the release of 6-thioguanine nucleotides from erythrocytes using perchloric acid, followed by hydrolysis at 100 °C to the parent base, 6-thioguanine. researchgate.netnih.gov The method demonstrated good linearity, accuracy, and precision. nih.gov Another HPLC method with a diode array detector described the rapid determination of 6-mercaptopurine and its metabolites, 6-TGN and 6-MMP, in erythrocytes. nih.gov The analytes were monitored at their respective maximum absorbance wavelengths (342 nm for 6-TG, 322 nm for 6-MP, and 303 nm for the hydrolysis product of 6-MMP). nih.gov

Enzymatic Activity Assays using HPLC (e.g., Thiopurine S-Methyltransferase Activity)

HPLC is also a key tool in determining the activity of enzymes involved in thiopurine metabolism, most notably Thiopurine S-Methyltransferase (TPMT).

TPMT activity is typically measured by quantifying the formation of the methylated metabolite, 6-methylmercaptopurine (6-MMP), from the substrate 6-mercaptopurine (6-MP). nih.govnih.govtums.ac.ir An optimized and fast isocratic HPLC-based TPMT assay has been established that avoids time-consuming extraction procedures and gradient elution, making it suitable for routine clinical use. nih.gov This method showed a recovery of 97-102% for 6-methyl-mercaptopurine with low intra- and interday variations. nih.gov HPLC-based methods have been successfully used to measure TPMT activity in various cell types, including erythrocytes and peripheral blood mononuclear cells. nih.gov The activity is determined by measuring the amount of 6-MMP formed, using 6-MP as the substrate and S-adenosylmethionine as the methyl donor. nih.govtums.ac.ir

Spectroscopic and Fluorescent Techniques for Mechanistic Probing

Spectroscopic and fluorescence techniques are powerful tools for investigating the molecular interactions and conformational changes of biomolecules upon binding with drugs like 6-mercaptopurine, the precursor to 6-Mercaptoguanosine (B13397226).

Fluorescence spectroscopy, circular dichroism (CD), and fluorescence correlation spectroscopy (FCS) have been used to study the binding interaction between 6-mercaptopurine and proteins like lysozyme (B549824). nih.gov Intrinsic fluorescence quenching of the protein upon drug binding can reveal the binding mechanism, which in the case of lysozyme and 6-MP, was found to be static. nih.gov Synchronous fluorescence spectroscopy and CD can provide insights into conformational changes in the protein. nih.gov

Furthermore, novel fluorescent analogues of thiopurines, such as S-(N-Dansylaminoethyl)-6-mercaptoguanosine, have been synthesized. ontosight.ai The dansyl group acts as a fluorescent reporter, making these compounds valuable probes for fluorescence spectroscopy studies to understand drug-receptor interactions and cellular uptake mechanisms. ontosight.aifu-berlin.de Ratiometric fluorescence detection methods using nanohybrids of fluorescent carbon dots and gold nanoclusters have also been developed for the sensitive detection of 6-mercaptopurine. scirp.org

Application of Fluorescent this compound Derivatives in Transport System Studies

The study of cellular transport systems is crucial for understanding the mechanisms by which molecules, including therapeutic agents and their metabolites, cross biological membranes. Fluorescent derivatives of endogenous compounds or drug molecules serve as powerful tools in these investigations. By attaching a fluorophore to a molecule of interest, researchers can visualize and track its movement into and within cells, providing insights into transporter kinetics and localization.

A notable example in the study of nucleoside transport is the synthesis and application of S-(N-dansylaminoethyl)-6-mercaptoguanosine, a fluorescent derivative of this compound. portlandpress.com This compound was developed to act as a probe for the uridine (B1682114) transport system in human erythrocytes. portlandpress.com The design of this probe leverages the environment-sensitive fluorescence of the dansyl group. Its emission spectrum exhibits two peaks, one at 400 nm and a second, more intense peak at 550 nm. The emission at 550 nm is particularly sensitive to the polarity of its surroundings, which allows for the study of its binding to membrane components. portlandpress.com

Research demonstrated that S-(N-dansylaminoethyl)-6-mercaptoguanosine is a potent inhibitor of the uridine transport system, with an inhibition constant (Ki) of approximately 0.3 μM. portlandpress.com Direct binding assays confirmed the presence of a high-affinity binding site on erythrocyte membranes, with a dissociation constant (Kd) of a similar magnitude to the Ki. portlandpress.com The fluorescence characteristics of the probe when bound to the membrane fragments suggest that it penetrates the lipid bilayer region. portlandpress.com This ability to probe the membrane environment makes such fluorescent derivatives invaluable for characterizing the molecular interactions involved in transport processes. portlandpress.comrsc.orgnih.gov